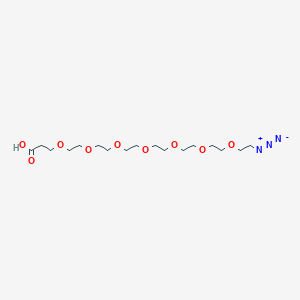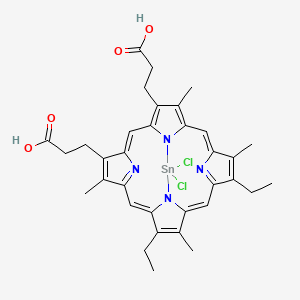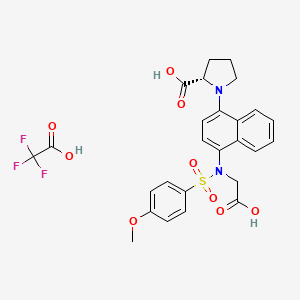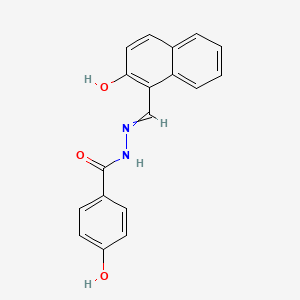![molecular formula C17H19N2+ B11931992 methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)
methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is a complex organic compound that features a combination of indole and pyridinium structures The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridinium part is a nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole typically involves the following steps:
Formation of the Pyridinium Salt: The pyridinium salt can be synthesized by treating pyridine with methylating agents such as methyl iodide or dimethyl sulfate.
Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a pyridine derivative.
Substitution: Both the indole and pyridinium parts can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridinium ring can yield 1-methylpyridine.
科学研究应用
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridinium part can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
相似化合物的比较
Similar Compounds
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide: This compound features multiple pyridinium rings and is known for its redox properties.
3-carboxy-5-methylpyridin-1-ium-2-carboxylate: This compound has a similar pyridinium structure but with different functional groups.
Uniqueness
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties
属性
分子式 |
C17H19N2+ |
|---|---|
分子量 |
251.35 g/mol |
IUPAC 名称 |
methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2.CH4/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H4/p+1 |
InChI 键 |
OGLADZSNSFDOFH-UHFFFAOYSA-O |
手性 SMILES |
C.C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
C.C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)




![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)

![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)





